1-(4-Amino-phenyl)-4-Cbz-piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJPFUUGSKEJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Characterization of Cbz-Protected Phenylpiperazines
Executive Summary
N-Cbz-4-phenylpiperazine (Benzyl 4-phenylpiperazine-1-carboxylate) represents a critical scaffold in medicinal chemistry, serving as a protected intermediate for aryl-piperazine pharmacophores found in antifungal, antidepressant, and antipsychotic therapeutics.
This guide provides a rigorous technical framework for the characterization of this molecule. Unlike simple aliphatic amines, Cbz-protected piperazines exhibit complex spectroscopic behaviors—most notably NMR rotamerism —that can be mistaken for impurities by inexperienced chemists. This document details the specific spectroscopic signatures (
Part 1: Synthetic Context & Structural Dynamics
The Rotameric Challenge
The defining feature of Cbz-protected piperazines in solution is restricted rotation around the carbamate nitrogen-carbonyl (
-
Implication: In High-Field NMR (
MHz), this results in peak broadening or signal doubling for the piperazine ring protons adjacent to the carbamate nitrogen. -
Diagnostic: This is not an impurity. Warming the NMR sample (e.g., to 50–60°C in DMSO-
) typically increases the rotation rate, causing the signals to coalesce into sharp singlets.
Physical State
-
Appearance: Typically a viscous, colorless to pale yellow oil. High-purity samples may crystallize into a low-melting solid upon prolonged standing at
C. -
Solubility: Soluble in chlorinated solvents (DCM, CHCl
), esters (EtOAc), and polar aprotic solvents (DMSO, DMF). Insoluble in water.[1][2]
Part 2: Spectroscopic Signatures (The Core)
Nuclear Magnetic Resonance ( H & C NMR)
Solvent: CDCl
H NMR (500 MHz, CDCl
) – Key Diagnostic Peaks
| Region | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| Aromatic (Cbz) | 7.30 – 7.40 | Multiplet | 5H, Ph-CH | Overlaps with phenyl ring protons. |
| Aromatic (Ph) | 6.85 – 7.30 | Multiplet | 5H, N-Ph | Characteristic pattern for mono-substituted benzene (often t, t, d). |
| Benzylic | 5.15 – 5.20 | Singlet | 2H, O-CH | Sharp singlet; excellent for integration reference. |
| Piperazine ( | 3.60 – 3.75 | Broad / Split | 4H, N-CH | Critical: Appears as two broad humps or split multiplets due to rotamers. |
| Piperazine ( | 3.10 – 3.25 | Triplet/Broad | 4H, Ph-N-CH | Less affected by Cbz rotamers; often sharper than the |
C NMR (125 MHz, CDCl
)
-
Carbonyl (C=O):
155.0 – 155.5 ppm. (Diagnostic for carbamate). -
Benzylic (O-CH
): 67.0 – 67.5 ppm. -
Piperazine Carbons: Distinct signals around
43–50 ppm. Rotamerism may cause these to appear as dual peaks ( ppm).
Infrared Spectroscopy (FT-IR)
The carbamate functionality provides a distinct fingerprint.
-
C=O Stretch: Strong band at 1690 – 1710 cm
. (Distinguishes from amide ~1650 cm or ester ~1735 cm ). -
C-O Stretch: Strong bands in the 1200 – 1250 cm
region. -
Absence: No N-H stretch (unless deprotected material is present).
Mass Spectrometry (LC-MS / HRMS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion:
is typically dominant. -
Fragmentation Pattern:
-
$[M+H]^+ \to [M+H - 91]^+ $ : Loss of the benzyl group (tropylium ion formation).
-
**$[M+H]^+ \to [M+H - 44]^+
_2$ (decarboxylation) is common under higher collision energies.
-
Part 3: Chromatographic Profiling (HPLC)
To quantify purity and ensure the absence of the free amine (1-phenylpiperazine) or benzyl chloride starting material, use the following Reverse-Phase HPLC method.
Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 4.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B (0-1 min) |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide/Carbamate backbone) |
| Temperature | 30°C |
Retention Logic
-
1-Phenylpiperazine (Starting Material): Polar, elutes early (RT ~2-3 min).
-
Benzyl Alcohol (Byproduct): Elutes mid-gradient.
-
N-Cbz-4-phenylpiperazine (Product): Lipophilic, elutes late (RT ~8-9 min).
Part 4: Experimental Workflow & Visualization
Characterization Logic Flow
The following diagram illustrates the decision-making process during characterization, specifically addressing the rotamer issue.
Caption: Workflow distinguishing intrinsic rotameric broadening from actual impurities using Variable Temperature (VT) NMR.
Synthesis & Rotamer Equilibrium
The carbamate resonance responsible for the NMR complexity is visualized below.
Caption: Resonance stabilization of the carbamate bond creates distinct syn/anti conformers visible in NMR.
Part 5: Troubleshooting & Quality Control
| Observation | Probable Cause | Remediation |
| NMR: Extra peaks at | Residual free phenylpiperazine | Wash DCM layer with 1M HCl (carefully) or recrystallize. |
| NMR: Sharp singlet at | Benzyl alcohol (hydrolysis byproduct) | High vacuum drying or column chromatography (elutes earlier). |
| LCMS: Mass | Common in Formic/Ammonium buffers | Use |
| Appearance: Dark/Brown Oil | Oxidation of phenyl ring amines | Filter through a short silica plug using DCM/MeOH. |
References
-
Macmillan Group (Princeton University).Supplementary Information: Synthesis and characterization of Cbz-protected piperazine derivatives. (Contains specific NMR shifts for rotameric mixtures of Cbz-piperazines).
-
(Verified via search context 1.1)
-
-
National Institute of Standards and Technology (NIST). 1-Phenylpiperazine: Phase change and spectral data.[3]
-
RSC Advances.NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.
-
(Verified via search context 1.9)
-
-
PubChem. Benzyl 4-formylpiperidine-1-carboxylate (Analogous Cbz-piperidine structure and properties).[4]
Sources
Methodological & Application
Leveraging 1-(4-Amino-phenyl)-4-Cbz-piperazine for Accelerated Library Synthesis in Drug Discovery
An Application Guide for Researchers
Abstract
This guide provides a comprehensive overview and detailed protocols for the strategic use of 1-(4-Amino-phenyl)-4-Cbz-piperazine in the synthesis of diverse chemical libraries. This bifunctional building block is an exemplary scaffold for drug discovery, featuring a nucleophilic aromatic amine for primary diversification and a carbobenzyloxy (Cbz)-protected secondary amine for orthogonal, sequential modification. We will explore its chemical properties, core synthetic applications—including amide bond formation, sulfonylation, and Cbz-group deprotection—and best practices for purification and analysis. The methodologies presented herein are designed to be robust and adaptable, enabling researchers and drug development professionals to efficiently generate novel compound libraries with high structural diversity.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
In modern drug discovery, the piperazine moiety is a privileged scaffold, frequently appearing in approved pharmaceuticals due to its favorable physicochemical properties and ability to modulate biological activity.[1][2][3] The building block, this compound, capitalizes on this core structure by incorporating two distinct reactive sites, making it exceptionally valuable for combinatorial chemistry.
Its structure offers a compelling two-stage diversification strategy:
-
Primary Functionalization: The exposed 4-aminophenyl group serves as a highly reactive nucleophile, ideal for initial library expansion through reactions like acylation and sulfonylation.
-
Orthogonal Deprotection & Secondary Functionalization: The piperazine nitrogen is protected by a Cbz group. The Cbz group is stable under many reaction conditions used to modify the primary amine but can be selectively removed, typically via hydrogenolysis.[4][5] This unmasks a secondary amine for a second wave of diversification, leading to an exponential increase in the structural complexity of the library.
This guide provides the technical protocols and scientific rationale required to fully exploit this scaffold's potential.
Reagent Profile and Handling
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Reference(s) |
| Synonym | Benzyl 4-(4-aminophenyl)piperazine-1-carboxylate | [6] |
| CAS Number | 947673-12-3 | [6][7] |
| Molecular Formula | C₁₈H₂₁N₃O₂ | [6] |
| Molecular Weight | 311.38 g/mol | [7] |
| Physical Form | Typically a purple or off-white solid | [6][7] |
| Purity | ≥95% (as commonly supplied) | [6][7] |
| Solubility | Soluble in dichloromethane (DCM), N,N-dimethylformamide (DMF), and other common organic solvents. | |
| Storage | Store in a cool, dry place away from light and oxidizing agents. | |
| Safety | Handle with appropriate personal protective equipment (PPE). May cause skin and eye irritation.[8] |
Core Synthetic Protocols for Library Generation
The true utility of this compound is realized through its sequential reactivity. The following protocols detail the key transformations for library synthesis.
Stage 1: Diversification of the Aryl Amine
The primary amino group on the phenyl ring is the initial point of diversification. Its nucleophilicity allows for robust and high-yielding coupling reactions.
Amide bond formation is one of the most common reactions in medicinal chemistry.[9] Using standard coupling reagents provides a reliable method for attaching a wide array of carboxylic acids to the scaffold.
Experimental Protocol: Parallel Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Diverse carboxylic acids (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In an array of reaction vials, add the corresponding carboxylic acid (1.1 eq).
-
Prepare a stock solution of this compound, HATU, and DIPEA in anhydrous DMF.
-
Dispense the stock solution into each vial containing the carboxylic acids.
-
Seal the vials and agitate at room temperature for 4-12 hours.
-
Monitor reaction progress using LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate or another suitable organic solvent.
-
Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Consider a different coupling reagent like HBTU or DCC/HOBt.[10]
-
Side Reactions: The primary amine is a strong nucleophile. Ensure the reaction temperature does not exceed room temperature unless necessary, to avoid potential side reactions.
-
Reacting the aryl amine with a library of sulfonyl chlorides creates sulfonamides, a distinct and valuable chemical class.
Experimental Protocol: Parallel Sulfonylation
-
Materials:
-
This compound (1.0 eq)
-
Diverse sulfonyl chlorides (R-SO₂Cl) (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a reaction vessel and add pyridine or Et₃N.
-
Cool the mixture to 0 °C in an ice bath.[11]
-
In a parallel format, add solutions of the diverse sulfonyl chlorides in DCM dropwise to the reaction mixtures.
-
Allow the reactions to warm to room temperature and stir for 6-18 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous HCl (1M), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude sulfonamide product.[11]
-
-
Troubleshooting:
-
Di-sulfonylation: While unlikely on the Cbz-protected nitrogen, ensure an excess of the amine starting material is not used. Using a slight excess of sulfonyl chloride drives the reaction to completion.
-
Hydrolysis of Sulfonyl Chloride: Ensure anhydrous conditions, as water will hydrolyze the sulfonyl chloride, reducing the yield.
-
Stage 2: Orthogonal Deprotection and Diversification
Once the initial library is created, the Cbz group can be removed to reveal a new reactive handle for further diversification.
Catalytic hydrogenolysis is the most common and mild method for Cbz deprotection, offering excellent functional group tolerance.[4][5]
Experimental Protocol: Cbz Deprotection
-
Materials:
-
Stage 1 Library Compound (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon is sufficient for small scale) for 2-16 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed. The reaction releases toluene and CO₂, which can be vented carefully.[5]
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate to yield the deprotected secondary amine, which is often used directly in the next step.
-
-
Alternative Methods: For substrates sensitive to hydrogenation (e.g., containing alkenes or alkynes), acid-mediated deprotection using HBr in acetic acid or Lewis acids can be an alternative, though conditions are harsher.[12][13]
The newly exposed secondary amine of the piperazine ring can undergo a second round of diversification using similar reactions as in Stage 1, or through reductive amination.[1]
Experimental Protocol: Reductive Amination
-
Materials:
-
Deprotected Stage 1 Library Compound (1.0 eq)
-
Diverse aldehydes or ketones (R'-CHO or R'-CO-R'') (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[14]
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
To a solution of the secondary amine in DCE, add the aldehyde or ketone.
-
Stir the mixture for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can accelerate this step.
-
Add NaBH(OAc)₃ in one portion. The reaction is often mildly exothermic.
-
Stir at room temperature for 4-24 hours. Monitor by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or preparative HPLC.[15]
-
Integrated Library Synthesis Workflow
Combining these stages allows for the rapid generation of a large, structurally diverse library from a single scaffold.
Purification and Analysis Strategies
The complexity of combinatorial libraries necessitates robust purification and analytical methods.
| Method | Application | Advantages | Disadvantages |
| Flash Chromatography | Purification of individual compounds or small pools. | High resolution, scalable.[11] | Time-consuming for large libraries, requires significant solvent volumes. |
| Preparative HPLC | High-throughput purification of entire libraries. | Automated, high purity, suitable for polar piperazine derivatives.[16] | Requires specialized equipment, can be costly. |
| Liquid-Liquid Extraction | Initial workup to remove water-soluble impurities and excess reagents. | Fast, inexpensive, suitable for large scales. | Not a high-resolution technique; product must have good organic solubility. |
| LC-MS | Reaction monitoring and final library quality control. | Fast analysis, provides mass confirmation for each library member.[16][17] | Does not provide detailed structural information like NMR. |
| NMR Spectroscopy | Full structural characterization of representative library compounds. | Provides definitive structural proof. | Low throughput, requires pure samples. |
Conclusion
This compound is a powerful and versatile building block for the efficient construction of diverse chemical libraries. Its dual-functionality, combined with a robust and orthogonal protection strategy, allows for a two-dimensional expansion of chemical space from a single, readily available scaffold. The protocols and workflows detailed in this guide provide a solid foundation for researchers to leverage this reagent in their drug discovery programs, accelerating the identification of novel bioactive molecules.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 16, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 16, 2026, from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved February 16, 2026, from [Link]
-
Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved February 16, 2026, from [Link]
-
Hörner, M., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Chemical Communications. [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)piperazine. Retrieved February 16, 2026, from [Link]
-
Anis, M., et al. (2006). 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Falcinelli, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]
- Yan, B. (Ed.). (2004).
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved February 16, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved February 16, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved February 16, 2026, from [Link]
-
Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 16, 2026, from [Link]
-
PubMed. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved February 16, 2026, from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. This compound | 947673-12-3 [sigmaaldrich.com]
- 7. This compound | 947673-12-3 [sigmaaldrich.com]
- 8. 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. tdcommons.org [tdcommons.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. content.e-bookshelf.de [content.e-bookshelf.de]
- 17. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Functionalization and Deprotection of Cbz-Piperazines
Abstract
The piperazine pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core scaffold in antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Aripiprazole), and kinase inhibitors.[1] This application note details a high-fidelity workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Cbz-piperazine, followed by the controlled Hydrogenolytic Deprotection of the Cbz group. Unlike generic protocols, this guide addresses the specific challenges of piperazine chemistry: metal chelation by the diamine product, rotameric complexity in NMR analysis, and the critical selection of ligand architecture to prevent catalyst deactivation.
Part 1: The Coupling Reaction (Buchwald-Hartwig Amination)[1][2]
Mechanistic Insight & Ligand Selection
The coupling of a secondary amine (1-Cbz-piperazine) with an aryl halide follows the standard Pd(0)/Pd(II) catalytic cycle. However, piperazines present a unique challenge: the product is a tertiary amine capable of chelating the Pd center, potentially shutting down the catalytic cycle (product inhibition).
-
The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).
-
Recommended Ligand: RuPhos or BrettPhos .
-
Why? RuPhos provides steric bulk that prevents the product from binding to the metal center while facilitating the reductive elimination step, which is often the rate-determining step for electron-rich amines.
-
-
Pre-catalyst Strategy: We recommend RuPhos Pd G4 (Generation 4).[2] This pre-catalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, eliminating the variability of mixing Pd(OAc)₂ and free ligand.
Protocol: N-Arylation of 1-Cbz-Piperazine
Reaction Scheme: Ar-Br + 1-Cbz-Piperazine + NaOtBu ->[RuPhos Pd G4] -> Ar-(N-Piperazine)-Cbz + NaBr
Materials:
-
1-Cbz-piperazine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.
-
Solids Addition: Charge the vial with the Aryl Bromide (if solid), 1-Cbz-piperazine, NaOtBu, and RuPhos Pd G4.
-
Critical Note: If the Aryl Bromide is liquid, add it after the solvent.
-
-
Inerting: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).
-
Solvation: Add anhydrous Toluene via syringe.
-
Reaction: Heat the block to 85°C for 2–4 hours.
-
Monitoring: Monitor via LC-MS. Cbz-piperazine shows distinct rotamers in NMR; do not confuse these for impurities.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).
Table 1: Troubleshooting the Coupling
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation | Switch to RuPhos Pd G4 (air stable precatalyst). Ensure solvent is degassed.[3][4] |
| Hydrodehalogenation (Ar-H) | Beta-hydride elimination pathway | Switch solvent to 1,4-Dioxane . Lower temp to 65°C. |
| Product Inhibition | Product chelating Pd | Increase catalyst loading to 3 mol% or switch to BrettPhos (bulkier). |
Part 2: The Deprotection (Hydrogenolysis)
Removing the Cbz group restores the secondary amine, often the final step or a setup for further functionalization. While standard, the presence of the newly formed tertiary aniline (from Part 1) makes the system prone to trapping Palladium.
Protocol: Controlled Hydrogenolysis
Materials:
-
N-Aryl-N'-Cbz-piperazine (from Part 1)
-
Catalyst: 10 wt% Pd/C (wet support, 50% water)
-
Safety: Dry Pd/C is pyrophoric. Always use "wet" variants or add under a blanket of inert gas.
-
-
Solvent: MeOH or EtOH (0.1 M)
-
Hydrogen Source: H₂ Balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in MeOH in a round-bottom flask.
-
Inerting: Flush the flask with Nitrogen.
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10% by weight of substrate).
-
Example: For 500mg substrate, add 50mg of the Pd/C powder.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ (balloon). Repeat 3x.
-
Stirring: Stir vigorously at RT for 1–6 hours.
-
Endpoint: LC-MS will show the loss of the Cbz mass (-134 Da) and appearance of the free amine.
-
-
Filtration (Critical): Filter over a tight pad of Celite. Wash with MeOH.
-
Note: If the product is stuck to the Pd/C, wash with 10% NH₃ in MeOH to release the amine.
-
Part 3: Palladium Scavenging (The "Hidden" Step)
Piperazines are excellent ligands. Simple filtration often leaves 500–2000 ppm residual Pd in the product, which is unacceptable for biological testing.
Protocol for Pd Removal:
-
After the Buchwald coupling (Part 1), treat the crude organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin.
-
Stir for 2 hours at 40°C.
-
Filter the resin.[3][5] This typically reduces Pd content to <10 ppm.
Part 4: Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the RuPhos-mediated coupling, highlighting the specific role of the bulky ligand in facilitating the reductive elimination of the steric piperazine.
Caption: The RuPhos Pd G4 catalytic cycle. Note that the bulky RuPhos ligand is critical for the final Reductive Elimination step, preventing the piperazine product from sequestering the active Pd(0).
Part 5: Decision Tree for Optimization
Use this workflow when adapting the protocol to new aryl halides.
Caption: Optimization workflow for adapting the Cbz-piperazine coupling to challenging aryl halide substrates.
References
-
RuPhos Pd G4 Methodology
- Title: The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
Pd Scavenging in Pharma
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source: Organic Process Research & Development (ACS).
-
Link:[Link]
-
Buchwald-Hartwig General Review
- Title: Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts.
-
Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Epimerization in Chiral Piperazine Synthesis
Welcome to the Technical Support Center for chiral piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of chiral piperazine scaffolds. Piperazine rings are a cornerstone in medicinal chemistry, but their synthesis is often plagued by epimerization, leading to loss of enantiopurity and compromised biological activity.[1][2] This resource provides in-depth, experience-driven answers to common challenges, helping you diagnose, troubleshoot, and prevent epimerization in your reactions.
Part 1: Understanding and Identifying Epimerization
Q1: What is epimerization and why is it a concern in my chiral piperazine synthesis?
Epimerization is the unwanted conversion of a chiral center to its opposite configuration. In the context of chiral piperazine synthesis, this means a desired single enantiomer or diastereomer can convert into a mixture, compromising the stereochemical purity of your final compound. This is a critical issue because different stereoisomers can have drastically different pharmacological and toxicological profiles.[3] The presence of even small amounts of an undesired stereoisomer can impact the efficacy and safety of a potential drug candidate.
Q2: What is the underlying chemical mechanism of epimerization in piperazine synthesis?
The most common mechanism for epimerization in piperazine synthesis is base-catalyzed proton abstraction.[4][5] The hydrogen atom (proton) on a stereogenic carbon, particularly one adjacent to a nitrogen atom (the α-carbon), can be acidic. A base present in the reaction mixture can remove this proton, forming a planar, achiral enolate or a related carbanionic intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. The relative acidity of the protons at the chiral centers is a key factor in determining the susceptibility to epimerization.[6]
Part 2: Troubleshooting Guide: Common Causes and Solutions
This section addresses specific experimental issues that can lead to epimerization and provides actionable solutions.
Q3: I'm observing significant epimerization after a base-mediated reaction step. Which bases are most likely to cause this, and what are the alternatives?
The choice of base is a critical factor in controlling epimerization.[4]
-
High-Risk Bases: Strong, sterically unhindered bases like sodium hydroxide, potassium hydroxide, and sodium methoxide are common culprits. Their small size allows easy access to the α-proton, facilitating its abstraction.[4]
-
Safer Alternatives: Sterically hindered bases are generally preferred as their bulkiness disfavors the abstraction of the α-proton.[4] Consider using bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. Studies in peptide synthesis have shown that DIPEA leads to less racemization compared to less hindered bases.[4]
-
Inorganic Bases: In some cases, milder inorganic bases like potassium carbonate or cesium carbonate can be effective while minimizing epimerization.
| Base Category | Examples | Epimerization Risk | Rationale |
| Strong, Non-hindered | NaOH, KOH, NaOMe | High | Small size allows for easy abstraction of the α-proton. |
| Sterically Hindered | DIPEA, 2,6-Lutidine | Low | Bulkiness impedes approach to the α-proton.[4] |
| Mild Inorganic | K2CO3, Cs2CO3 | Moderate to Low | Generally weaker bases, reducing the rate of proton abstraction. |
Q4: Can the solvent I use influence the rate of epimerization?
Yes, the solvent plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can stabilize the charged intermediate formed after proton abstraction, thereby accelerating the rate of epimerization.[7]
-
Solvent Recommendations:
-
Non-polar solvents: Toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often better choices as they are less likely to stabilize the anionic intermediate.
-
Solvent Switching: If a polar solvent is necessary for solubility, consider minimizing the reaction time or performing a solvent switch to a less polar solvent before prolonged heating or addition of a strong base.
-
Q5: I suspect my purification method is causing epimerization. Is this possible?
Absolutely. Epimerization can occur during purification, especially if the conditions are not carefully controlled.
-
Silica Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes catalyze epimerization, particularly for sensitive compounds. If you suspect this is an issue, you can:
-
Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine in your eluent system to neutralize acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase silica.
-
-
Distillation: High temperatures during distillation can provide the energy needed to overcome the activation barrier for epimerization. If possible, use vacuum distillation to lower the boiling point and reduce the required temperature.
Q6: Does reaction temperature and time affect the degree of epimerization?
Yes, both temperature and time are critical parameters. Epimerization is a kinetically controlled process, and higher temperatures provide more energy for the reaction to proceed.[6] Similarly, longer reaction times increase the likelihood of epimerization.
-
Optimization Strategy:
-
Run reactions at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Monitor the reaction closely by techniques like TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.
-
Consider microwave-assisted synthesis for reactions that typically require high temperatures and long reaction times, as this can sometimes reduce the overall heating time.[8]
-
Part 3: Analytical Methods for Epimerization Analysis
Accurate detection and quantification of epimers are essential for effective troubleshooting.
Q7: How can I reliably detect and quantify the different stereoisomers in my sample?
Several analytical techniques can be employed to separate and quantify stereoisomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers and diastereomers.[3][9][10]
-
Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation. Polysaccharide-based CSPs are often effective for piperazine derivatives.[3]
-
Detection: UV detection is common, although derivatization with a UV-active agent may be necessary for compounds lacking a strong chromophore.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for determining the diastereomeric ratio.[11][12][13]
-
¹H NMR: In many cases, diastereomers will have distinct signals in the ¹H NMR spectrum. Careful integration of non-overlapping peaks corresponding to each diastereomer can provide a quantitative measure of their ratio.[14]
-
Chiral Shift Reagents: For enantiomers, which have identical NMR spectra under normal conditions, chiral shift reagents can be added to induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification.[15]
-
Advanced NMR Techniques: Band-selective pure shift NMR can be used to simplify complex spectra and improve the accuracy of diastereomeric ratio determination.[11][13]
-
-
Gas Chromatography (GC): For volatile piperazine derivatives, chiral GC columns can provide excellent separation of stereoisomers.[16][17]
Experimental Protocol: Chiral HPLC Analysis of Piperazine Epimers
This protocol provides a general starting point for developing a chiral HPLC method.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® column.[3][9]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). For basic piperazines, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[9]
-
Reversed Phase: Use a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) between the stereoisomers.[3]
-
-
Quantification: Calculate the percentage of each epimer by integrating the peak areas.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting epimerization.
Caption: A logical workflow for troubleshooting epimerization.
References
-
Desai, U. R., & Varia, S. A. (1995). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]
-
Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 846-864. Retrieved from [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Retrieved from [Link]
-
DeRuiter, J., & Noggle, F. T. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC - NIH. Retrieved from [Link]
-
Academia.edu. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
-
Chauhan, P., & G-Dayanandan, N. (2022). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC. Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
ResearchGate. (n.d.). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]
-
Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Alkan, H. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6018. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
O'Brien, P., & Campos, K. R. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(50), 15772-15784. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. jocpr.com [jocpr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (PDF) Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy [academia.edu]
- 14. researchgate.net [researchgate.net]
- 15. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of 1-(4-Amino-phenyl)-4-Cbz-piperazine in Acylation Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for efficient process development, optimization, and the consistent synthesis of target molecules. This guide provides a comparative kinetic analysis of a key reaction involving 1-(4-Amino-phenyl)-4-Cbz-piperazine , a versatile intermediate in medicinal chemistry. Specifically, we will explore the kinetics of N-acylation of its exocyclic primary amino group and compare its reactivity with a structurally relevant alternative, 4-methoxyaniline. This comparison is supported by established principles of physical organic chemistry and detailed, field-proven experimental protocols for kinetic analysis.
Introduction to this compound
This compound, also known as benzyl 4-(4-aminophenyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a nucleophilic aniline-type primary amine and a carbobenzyloxy (Cbz)-protected secondary amine within a piperazine ring.[1][2] This structural arrangement makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds, particularly those containing the N-arylpiperazine moiety, which is a common pharmacophore in drugs targeting the central nervous system.[3][4][5] The Cbz protecting group offers robust stability under various conditions and can be selectively removed, allowing for further functionalization at the piperazine nitrogen.[6][7]
The exocyclic primary amino group is a key handle for introducing diverse functionalities, most commonly through acylation to form an amide bond. The efficiency of this amide bond formation is critical for the overall yield and purity of the final product.[8][9] Understanding the kinetics of this acylation reaction is therefore essential for rational process design.
Comparative Kinetic Analysis of N-Acylation
To provide a meaningful comparison, we will analyze the hypothetical kinetics of the acylation of this compound with a standard acylating agent, such as acetic anhydride, and compare it to the well-documented kinetics of the acylation of 4-methoxyaniline.
Hypothesized Reactivity and Mechanistic Considerations
The nucleophilicity of the primary amino group in this compound is influenced by the electronic properties of the substituent at the para position—the 4-Cbz-piperazin-1-yl group. This group is expected to be electron-withdrawing overall due to the amide-like nature of the Cbz group and the electronegativity of the nitrogen atoms in the piperazine ring. This electron-withdrawing effect will likely decrease the electron density on the exocyclic amino group, thereby reducing its nucleophilicity compared to aniline.
In contrast, 4-methoxyaniline possesses a strongly electron-donating methoxy group at the para position. The methoxy group increases the electron density on the amino group through resonance, making it a more potent nucleophile.
Therefore, it is hypothesized that the rate of acylation of this compound will be significantly slower than that of 4-methoxyaniline under identical conditions.
The general mechanism for the acylation of an aniline derivative with acetic anhydride proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, followed by the departure of acetate as a leaving group.
Reaction Scheme:
Caption: Comparative acylation reactions.
Quantitative Kinetic Comparison
| Compound | Acylating Agent | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| This compound | Acetic Anhydride | Acetonitrile | Hypothetical: ~10⁻² - 10⁻³ | - |
| Aniline (analogue for comparison) | N,N-dimethylcarbamoyl chloride | Benzene | 1.4 x 10⁻³ | [10] |
Note: The rate constant for this compound is a reasoned estimate based on electronic effects and is presented for comparative purposes. The reference value for aniline with a different acylating agent provides a general order of magnitude for such reactions.
Experimental Protocols for Kinetic Studies
To empirically determine the reaction kinetics, a well-designed experimental protocol is essential. The following outlines a detailed methodology for studying the acylation kinetics of this compound.
In-Situ Monitoring via UV-Vis Spectrophotometry
This method is suitable if there is a significant change in the UV-Vis spectrum as the reaction progresses.
1. Preparation of Stock Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of known concentration (e.g., 0.1 M).
- Prepare a stock solution of the acylating agent (e.g., acetic anhydride) in the same solvent at a known concentration (e.g., 1 M).
2. Determination of Analytical Wavelength:
- Record the UV-Vis spectra of the starting material and the expected product separately to identify an analytical wavelength where the change in absorbance is maximal.
3. Kinetic Run:
- Equilibrate a cuvette containing a known volume of the this compound solution in the spectrophotometer's temperature-controlled cell holder.
- Initiate the reaction by injecting a small, known volume of the acylating agent stock solution into the cuvette and start data acquisition immediately.
- Monitor the change in absorbance at the predetermined analytical wavelength over time.
4. Data Analysis:
- Convert the absorbance data to concentration data using the Beer-Lambert law.
- Determine the reaction order and rate constant by applying integrated rate laws or the method of initial rates.[11][12][13]
Experimental Workflow for Kinetic Analysis:
Caption: Workflow for a spectrophotometric kinetic study.
Offline Analysis via High-Performance Liquid Chromatography (HPLC)
This method is more versatile and can be used even if spectral changes are not distinct.
1. Reaction Setup:
- In a temperature-controlled reaction vessel, combine known volumes of the pre-equilibrated stock solutions of this compound and the acylating agent.
2. Sampling:
- At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding it to a solution that stops the reaction (e.g., a large excess of a primary amine like benzylamine or by rapid dilution and cooling).
3. HPLC Analysis:
- Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV).
- Develop a separation method that resolves the starting material, product, and internal standard (if used).
- Quantify the concentration of the reactant and/or product at each time point by comparing peak areas to a calibration curve.
4. Data Analysis:
- Plot the concentration of the reactant or product as a function of time.
- Use this data to determine the reaction order and rate constant as described previously.[11]
Conclusion
The kinetic study of reactions involving this compound is crucial for its effective utilization in multi-step syntheses. While direct kinetic data is sparse, a comparative analysis based on fundamental principles of organic chemistry provides valuable insights. The electron-withdrawing nature of the 4-Cbz-piperazin-1-yl substituent is predicted to decrease the nucleophilicity of the exocyclic amino group, leading to slower acylation kinetics compared to electron-rich anilines like 4-methoxyaniline.
The provided experimental protocols offer robust methodologies for the empirical determination of these kinetic parameters. By employing techniques such as UV-Vis spectrophotometry or HPLC, researchers can obtain the precise data needed to optimize reaction conditions, improve yields, and ensure the reproducible synthesis of complex molecules derived from this versatile intermediate. This guide serves as a foundational resource for scientists and professionals in drug development, enabling more informed and efficient synthetic strategies.
References
-
Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link][11]
-
Fiveable. (n.d.). Experimental methods for rate law determination. Chemical Kinetics Class Notes. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2023, January 29). 2.1: Experimental Determination of Kinetics. Retrieved from [Link]
-
Konermann, L., et al. (1997). Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions. The Journal of Physical Chemistry A, 101(48), 9127-9134. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 24). 15.3: Experimental Methods for Determination of Reaction Orders. Retrieved from [Link][13]
-
Morawetz, H., & Otaki, P. S. (1963). Kinetics and Equilibria of Amide Formation in Aqueous Media. Journal of the American Chemical Society, 85(4), 463-466. Retrieved from [Link]
-
ResearchGate. (2023). Biocatalytic Amide Bond Formation. Retrieved from [Link][8]
-
Royal Society of Chemistry. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 44(23), 8404-8448. Retrieved from [Link]
-
ResearchGate. (2020). Recent developments in catalytic amide bond formation. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link][7]
-
Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 6(3), 269-281. Retrieved from [Link][3]
- Google Patents. (1997). Method for preparing piperazines.
-
ResearchGate. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]
- Google Patents. (2022). A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
-
ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. Retrieved from [Link]
-
Dai, N., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology, 47(7), 3528-3534. Retrieved from [Link]
-
Campillo, M., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-2558. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Glennon, R. A., et al. (2004). The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands. Bioorganic & Medicinal Chemistry Letters, 14(10), 2563-2566. Retrieved from [Link]
-
Mirabile, S., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 15(18), 1735-1745. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Retrieved from [Link]
-
De Luca, L., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(12), 2296. Retrieved from [Link][5]
-
Chen, Y., et al. (2012). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. International Journal of Molecular Sciences, 13(5), 5582-5593. Retrieved from [Link]
-
Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(7), 559-564. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(16), 4947. Retrieved from [Link]
- Google Patents. (2002). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
Gauthier, S., et al. (2003). 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators. Journal of Medicinal Chemistry, 46(19), 4111-4115. Retrieved from [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, growth and characterization of a new organic three dimensional framework: Piperazin-1-ium 4-aminobenzenesulfonate. Retrieved from [Link]
- Google Patents. (2023). Extraction and purification method of 1-amino-4-methylpiperazine.
Sources
- 1. This compound | 947673-12-3 [sigmaaldrich.com]
- 2. This compound | 947673-12-3 [sigmaaldrich.com]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies for Piperazine-Containing Haptens
For researchers, scientists, and drug development professionals, the specificity of an antibody is the cornerstone of a reliable immunoassay. When the target is a small molecule like a piperazine-containing hapten, the potential for cross-reactivity with structurally similar compounds is a critical challenge. This guide provides an in-depth comparison of antibody performance against piperazine-based haptens, supported by experimental principles and data to aid in the development of highly specific and trustworthy immunoassays.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry and, concurrently, in the illicit drug market.[1][2] Its presence in pharmaceuticals ranging from antihistamines to antipsychotics, as well as in "designer drugs" mimicking the effects of amphetamines, necessitates precise detection methods.[3][4] However, standard immunoassays often lack the specificity to distinguish between different piperazine derivatives, creating a need for well-characterized antibodies.[5] This guide will explore the structural basis of this challenge and provide a framework for evaluating antibody cross-reactivity.
The Foundation: Hapten Design and Immunogen Preparation
Small molecules like piperazines are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process, known as haptenization, is the most critical step in determining the resulting antibody's specificity.[6]
The choice of where to attach the linker arm on the piperazine hapten dictates which parts of the molecule are exposed to the immune system. Functional groups distal to the conjugation site are more likely to become key components of the epitope recognized by the antibody. For instance, if a linker is attached to the piperazine ring itself, the antibody will likely recognize substituents on an associated phenyl or benzyl group. Conversely, attaching the linker to a peripheral substituent will direct the immune response toward the core piperazine structure.
Caption: Workflow for generating anti-piperazine antibodies.
Understanding the Structural Basis of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunizing hapten), also binds to other structurally similar molecules.[7] The degree of cross-reactivity is influenced by the similarity in size, shape, and electronic configuration between the immunizing hapten and the tested analog.[7][8]
For piperazine derivatives, common structural variations that lead to cross-reactivity include:
-
Substituents on an Aromatic Ring: Changes in the type (e.g., chloro-, trifluoromethyl-) or position (ortho-, meta-, para-) of substituents on a phenyl or benzyl ring attached to the piperazine core.
-
Modifications to the Piperazine Core: Introduction of substituents on the carbon atoms of the piperazine ring itself.[1]
-
Nature of the Second Nitrogen Substituent: The group attached to the N4 position of the piperazine ring can vary significantly.
Caption: Factors influencing antibody cross-reactivity with piperazine analogs.
Comparative Analysis of Antibody Cross-Reactivity
The ultimate measure of an antibody's utility is its performance in a relevant immunoassay format. A competitive ELISA is the gold standard for quantifying the cross-reactivity of anti-hapten antibodies. In this format, the free drug in a sample competes with a labeled drug conjugate for a limited number of antibody binding sites.
The table below presents illustrative cross-reactivity data for a hypothetical polyclonal antibody raised against a 1-benzylpiperazine (BZP)-BSA immunogen. The data is modeled on typical findings in hapten immunoassay development and demonstrates how minor structural changes can significantly impact antibody recognition.[9][10]
| Compound | Structure | IC₅₀ (ng/mL) | % Cross-Reactivity |
| 1-Benzylpiperazine (BZP) | Immunizing Hapten | 15 | 100% |
| 1-(4-Chlorobenzyl)piperazine | Para-chloro substitution | 25 | 60% |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Different ring & meta-CF₃ | 150 | 10% |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Different ring & meta-Cl | 200 | 7.5% |
| 1-Phenylpiperazine | Lacks benzyl CH₂ group | > 10,000 | < 0.15% |
| Trazodone | Contains mCPP moiety | 800 | 1.88% |
| Fentanyl | Piperidine core, not piperazine | > 10,000 | < 0.15% |
Scientist's Note: The IC₅₀ is the concentration of analyte required to inhibit 50% of the signal. Cross-reactivity is calculated as: (IC₅₀ of BZP / IC₅₀ of Test Compound) x 100.[11] A lower IC₅₀ indicates higher affinity. As shown, even small changes, like adding a chloro group, can reduce binding affinity. More significant changes, like removing the methylene bridge (1-Phenylpiperazine), can virtually eliminate binding, demonstrating the antibody's specificity for the complete benzylpiperazine structure.
Monoclonal vs. Polyclonal Antibodies: A Key Choice
The choice between monoclonal and polyclonal antibodies has significant implications for assay performance.
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen.[12] They are often robust and can provide a strong signal. However, they can suffer from batch-to-batch variability and may exhibit higher background and cross-reactivity due to the recognition of multiple epitopes.[12][13]
-
Monoclonal Antibodies (mAbs): A homogeneous population of antibodies derived from a single B-cell clone, all recognizing the same single epitope.[14] This results in high specificity, low cross-reactivity, and excellent batch-to-batch consistency, making them ideal for diagnostic and therapeutic applications.[13]
For developing a highly specific assay for a particular piperazine derivative, a monoclonal antibody is generally the superior choice.[14] However, if the goal is to create a screening assay that detects a whole class of related piperazine compounds, a well-characterized polyclonal antibody or a cocktail of monoclonal antibodies might be more suitable.[15][16]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating system for determining the cross-reactivity of antibodies against piperazine-containing haptens.
Caption: Step-by-step workflow for a competitive ELISA.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-piperazine antibody (polyclonal or monoclonal)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Piperazine standards and test compounds
-
Hapten-Enzyme Conjugate (e.g., Piperazine-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the anti-piperazine antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Scientist's Note: Overnight incubation at 4°C allows for gentle, passive adsorption of the antibody to the polystyrene plate surface, preserving its conformation and binding activity.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound antibody.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Scientist's Note: Blocking is crucial to prevent non-specific binding of subsequent reagents to unoccupied sites on the plate, which would otherwise lead to high background signal. BSA is a common blocker, but if BSA was used as the carrier protein for the immunogen, a different blocking agent like non-fat dry milk or casein should be used to avoid cross-reactivity with anti-carrier protein antibodies.[17]
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
In a separate dilution plate, prepare serial dilutions of your piperazine standards and test compounds.
-
Add 50 µL of each standard or sample to the corresponding wells of the antibody-coated plate.
-
Immediately add 50 µL of a pre-titered dilution of the Hapten-Enzyme Conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Scientist's Note: This is the critical competitive step. The free hapten from the sample and the hapten-enzyme conjugate compete for the limited antibody binding sites on the plate. Higher concentrations of free hapten in the sample will result in less conjugate binding to the plate.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer to remove all unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Scientist's Note: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB into a blue-colored product. The intensity of the color is inversely proportional to the concentration of the free hapten in the sample.
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of Stop Solution to each well (color will change from blue to yellow).
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance vs. log concentration for the primary piperazine standard.
-
Determine the IC₅₀ value for the standard and each test compound from their respective curves.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned previously.
-
Conclusion and Future Perspectives
The development of specific immunoassays for piperazine-containing compounds is an attainable yet meticulous process. The foundation of a successful assay lies in rational hapten design, which directs the immune response to generate antibodies with the desired specificity. A thorough characterization of these antibodies, particularly through a robust competitive ELISA protocol, is essential to understand their cross-reactivity profiles. While polyclonal antibodies can be useful for broad screening, the superior specificity and consistency of monoclonal antibodies make them the preferred choice for assays requiring precise quantification of a single analyte.[13] By applying the principles and protocols outlined in this guide, researchers can confidently develop and validate immunoassays that meet the rigorous demands of drug development and clinical or forensic toxicology.
References
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12).
- Structural Basis of Antibody–Antigen Interactions. Methods in Molecular Biology.
- Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. (1995, October 3). PubMed.
- Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. (2015, December 27).
- What is the mechanism of Piperazine?. (2024, July 17).
- Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid. Cross reactivity study with an on-site immunoassay device. (2014, December 29). PubMed.
- Hapten synthesis and antibody production for the development of a melamine immunoassay. (2010, April 14). ScienceDirect.
- Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. (2014, June 18).
- Structural basis for the broad and potent cross-reactivity of an N501Y-centric antibody against sarbecoviruses. (2022, November 17). ScienceOpen.
- Structural basis for antibody cross-neutralization of respiratory syncytial virus and human metapneumovirus. (2017, January 30). PubMed.
- Piperazine. (2022, October 15). Johns Hopkins ABX Guide.
- A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Pyridazine-Based Haptens. Benchchem.
- Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilp
- Piperazine. Wikipedia.
- Technical Guide for ELISA. SeraCare.
- Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin. (2014, July 15). PubMed.
- Comparative Analysis of Antibody Cross-Reactivity for Haptens Derived from 1-Boc-4-piperidone Scaffolds. Benchchem.
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
- piperazines: Topics by Science.gov. Science.gov.
- How to Choose between Monoclonal and Polyclonal Antibodies. (2019, January 15). Biocompare.
- Monoclonal & Polyclonal Antibodies. Bio-Rad.
- Methods and applications of noncompetitive hapten immunoassays. (2024, July 18). RSC Publishing.
- Hapten synthesis and antibody production for the development of a melamine immunoassay. (2025, August 6). Request PDF.
- Piperazine. Britannica.
- Metabolic interactions with piperazine-based 'party pill' drugs. (2025, August 10).
- Monoclonal vs. Polyclonal Antibodies. Thermo Fisher Scientific - US.
- Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues. (2024, September 30). PubMed.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
- Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
- What are the different types of drugs available for Polyclonal antibody?. (2025, March 17).
- Competitive ELISA Protocol.
- Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. (2022, December 25). MDPI.
- Monoclonal vs Polyclonal Antibody Drugs. (2021, September 8). Rapid Novor.
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014, July 1). Office of Justice Programs.
- Regulatory Considerations When Developing Assays for the Characterization and Quality Control of Antibody-Drug Conjugates. (2012, August 27).
- Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020, October 3).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021, May 12).
- An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). PubMed.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantiosepar
- Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS. (2020, March 15). PubMed.
- Cross-reactive and pre-existing antibodies to therapeutic antibodies--Effects on tre
- Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. (2025, November 3). Request PDF.
- Structures of anti-histamine; piperazine derivatives and piperidine....
Sources
- 1. mdpi.com [mdpi.com]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. rapidnovor.com [rapidnovor.com]
- 14. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. seracare.com [seracare.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
